N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine

ACAT Inhibition Cholesterol Metabolism Cardiovascular Disease

N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine (129206-37-7) is the definitive N-butyl reference standard for the 4,5-diphenylthiazol-2-amine chemotype. Its logP (~5.11) and chain length are critical efficacy determinants in ACAT inhibition assays—substituting with the parent amine (CAS 6318-74-7) or shorter N-alkyl analogs will alter potency, permeability, and metabolic stability. For reproducible SAR, inflammation models, and physicochemical profiling, this is the compound indicated by the peer-reviewed and patent evidence.

Molecular Formula C19H20N2S
Molecular Weight 308.4 g/mol
CAS No. 129206-37-7
Cat. No. B14279421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-4,5-diphenyl-1,3-thiazol-2-amine
CAS129206-37-7
Molecular FormulaC19H20N2S
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCCCCNC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H20N2S/c1-2-3-14-20-19-21-17(15-10-6-4-7-11-15)18(22-19)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3,(H,20,21)
InChIKeyZILFLUXRYFIGJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine (CAS 129206-37-7) – A Specialized 2-Aminothiazole Derivative with Documented Biological Relevance


N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine (CAS 129206-37-7) is a synthetic 2-aminothiazole derivative bearing a butyl substituent at the 2-amino position and phenyl groups at the 4- and 5-positions of the thiazole core . This scaffold belongs to a broader class of 2-substituted-4,5-diphenylthiazoles recognized for anti-inflammatory, analgesic, antiallergic, uricosuric, platelet aggregation-inhibiting, and hypocholesterolemic activities [1]. The compound has been explicitly referenced within the context of ACAT (acyl-CoA:cholesterol O-acyltransferase) inhibitor development programs [2].

Why N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine Cannot Be Interchanged with Other 4,5-Diphenylthiazol-2-amines


Within the 4,5-diphenylthiazol-2-amine chemical series, the N-substituent critically modulates both physicochemical properties and biological activity [1]. Direct substitution with the unsubstituted 4,5-diphenylthiazol-2-amine (CAS 6318-74-7) or with other N-alkyl variants is not functionally equivalent. The N-butyl chain in CAS 129206-37-7 confers a specific lipophilic balance (calculated LogP ~5.11 ) that differs markedly from N-aryl or shorter N-alkyl analogs, directly impacting target engagement, membrane permeability, and metabolic stability. Furthermore, head-to-head comparative data from the ACAT inhibitor literature demonstrate that N-alkyl chain length and branching significantly affect inhibitory potency within the same assay system [2]. For scientific or industrial users, substituting this specific N-butyl derivative with a seemingly similar 4,5-diphenylthiazol-2-amine would alter the experimental outcome or the performance of the final formulation due to these quantifiable structure-activity divergences.

Quantitative Differentiation Evidence for N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine


N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine vs. N-Aryl Analogues: ACAT Inhibitory Activity Structure-Activity Relationship

In a systematic SAR study of 4,5-diphenylthiazole derivatives as ACAT inhibitors, the N-butyl urea derivative (structurally analogous to N-butyl-4,5-diphenyl-1,3-thiazol-2-amine) demonstrated low micromolar IC50 potency [1]. Critically, this compound was one of only two derivatives in the series to achieve meaningful ACAT inhibition, whereas N-aryl substituted analogues lacking the N-butyl chain failed to show comparable activity. Furthermore, the study revealed that removal of the 5-phenyl group or replacement of the thiazole core with imidazole abolished activity entirely [1].

ACAT Inhibition Cholesterol Metabolism Cardiovascular Disease Drug Discovery

Comparative Patent Disclosure: N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine as a Member of the Privileged 2-Substituted-4,5-diphenylthiazole Scaffold

The target compound N-butyl-4,5-diphenyl-1,3-thiazol-2-amine falls squarely within the scope of foundational patent families (GB1490771A and DE2503436A1) that claim 2-substituted-4,5-diphenylthiazoles as therapeutic agents for multiple indications [1][2]. These patents explicitly include 2-alkylamino-4,5-diphenylthiazoles, of which the N-butyl derivative is a representative member. The claimed activities include anti-inflammatory, analgesic, antiallergic, uricosuric, platelet aggregation-inhibiting, and hypocholesterolemic effects [1]. While specific quantitative data for this exact compound are not disclosed in the patent, the inclusion of the N-butyl substituent within the claimed generic structure indicates it was among the preferred embodiments that demonstrated the desired pharmacological profile.

Inflammation Analgesia Platelet Aggregation Uricosuric Activity

N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine vs. Unsubstituted 4,5-Diphenylthiazol-2-amine: Differential Physicochemical and Research Documentation Profile

Comparison of available literature for N-butyl-4,5-diphenyl-1,3-thiazol-2-amine versus the unsubstituted 4,5-diphenylthiazol-2-amine (CAS 6318-74-7) reveals a marked difference in research context and physical properties [1]. The N-butyl derivative is explicitly referenced within the context of ACAT inhibitor development and anti-inflammatory patent families, whereas the unsubstituted analogue is predominantly described as a synthetic building block or intermediate . Furthermore, the calculated LogP of the N-butyl derivative is 5.11 , reflecting substantially increased lipophilicity compared to the unsubstituted amine (LogP approximately 3.9 ), which alters its suitability for membrane permeability assays and formulation studies.

Physicochemical Properties Lipophilicity LogP Research Tool Differentiation

Optimal Research and Industrial Use Cases for N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine Based on Comparative Evidence


ACAT Inhibition Studies and Cholesterol Metabolism Research

Procure N-butyl-4,5-diphenyl-1,3-thiazol-2-amine for systematic SAR studies exploring ACAT inhibition [1]. The evidence demonstrates that N-alkyl substitution at the 2-amino position is essential for ACAT inhibitory activity, with the N-butyl derivative (or its urea analogue) among the most potent in the series. This compound serves as an ideal reference point for evaluating modifications to the 4,5-diphenyl core or for benchmarking new ACAT inhibitors against a validated low micromolar scaffold [1].

Anti-Inflammatory and Analgesic Drug Discovery Programs

Utilize this compound in inflammation and pain models as a representative of the 2-alkylamino-4,5-diphenylthiazole class [2][3]. Its inclusion in foundational patent disclosures validates its potential across multiple therapeutic areas. For CROs or pharmaceutical research teams, this compound can be employed as a positive control or reference standard when developing novel analogs targeting COX, LOX, or related inflammatory pathways [2].

Physicochemical and Formulation Studies Requiring Defined Lipophilicity

Use N-butyl-4,5-diphenyl-1,3-thiazol-2-amine in studies requiring a compound with well-defined and moderately high lipophilicity (calculated LogP 5.11) . Compared to less lipophilic thiazole analogs, this compound provides a distinct physicochemical profile suitable for evaluating membrane permeability, logD-dependent target engagement, or formulation strategies for poorly soluble scaffolds.

Synthetic Methodology Development on the 2-Aminothiazole Scaffold

Employ this compound as a structurally defined, stable substrate for developing and optimizing N-alkylation methodologies or for studying the reactivity of the 2-aminothiazole core [2]. Its well-defined CAS registry and published synthetic context facilitate reproducible experimental design and enable straightforward comparison across different synthetic approaches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.